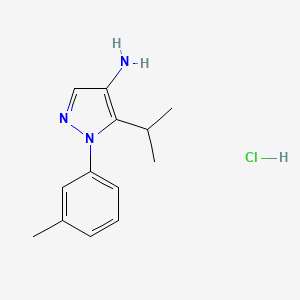

1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1803571-53-0

Cat. No.: VC2883651

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803571-53-0 |

|---|---|

| Molecular Formula | C13H18ClN3 |

| Molecular Weight | 251.75 g/mol |

| IUPAC Name | 1-(3-methylphenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H17N3.ClH/c1-9(2)13-12(14)8-15-16(13)11-6-4-5-10(3)7-11;/h4-9H,14H2,1-3H3;1H |

| Standard InChI Key | DSDNNILSCKJOAF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C(=C(C=N2)N)C(C)C.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)N2C(=C(C=N2)N)C(C)C.Cl |

Introduction

Chemical Structure and Properties

The compound 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride consists of a pyrazole core with specific substituents that define its chemical identity and properties. These structural features play a crucial role in determining its reactivity patterns and potential biological interactions.

Molecular Identity and Physical Properties

The physical and chemical properties of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1803571-53-0 |

| Molecular Formula | C₁₃H₁₈ClN₃ |

| Molecular Weight | 251.75 g/mol |

| IUPAC Name | 1-(3-methylphenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H17N3.ClH/c1-9(2)13-12(14)8-15-16(13)11-6-4-5-10(3)7-11;/h4-9H,14H2,1-3H3;1H |

| Standard InChIKey | DSDNNILSCKJOAF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C(=C(C=N2)N)C(C)C.Cl |

| PubChem Compound ID | 86775650 |

The molecular structure features a pyrazole ring with three key substituents: a 3-methylphenyl group at position 1, an amino group at position 4, and a propan-2-yl (isopropyl) group at position 5. The compound exists as a hydrochloride salt, which impacts its solubility and stability characteristics compared to the free base form.

Structural Comparison with Related Compounds

The structural uniqueness of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride becomes evident when compared to similar compounds. For instance, 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (CAS: 1795435-15-2) replaces the 3-methylphenyl group with a 2-chlorophenyl moiety, resulting in different chemical properties and potentially altered biological activities . Similarly, the compound 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1501926-22-2) differs in the position of the methyl group on the phenyl ring, which may influence its electronic distribution and molecular interactions .

Another related compound, 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine, substitutes the propan-2-yl (isopropyl) group with a propyl group, demonstrating the structural diversity within this chemical family . These structural variations highlight the importance of precise substituent patterns in determining the chemical behavior and potential applications of pyrazole derivatives.

Synthesis Methods

The synthesis of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves multi-step processes that require careful control of reaction conditions to achieve the desired product with high purity and yield.

General Synthetic Approaches

A common synthetic route for producing pyrazole derivatives like 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves the reaction of substituted phenyl hydrazines with appropriate ketones or aldehydes. This approach typically requires specific conditions such as refluxing in solvents like ethanol or dimethyl sulfoxide (DMSO). The hydrochloride salt form is subsequently obtained by treating the free base compound with hydrochloric acid under controlled conditions.

Reaction Conditions and Optimization

The synthesis of pyrazole derivatives demands careful attention to reaction parameters such as temperature, solvent choice, catalyst selection, and reaction duration. These factors significantly influence the product yield and purity. For pyrazole compounds similar to 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, the reaction typically proceeds through cyclocondensation mechanisms that require precise control to ensure regioselectivity and prevent unwanted side reactions .

Further optimization strategies may involve the use of modern synthetic methodologies such as microwave-assisted synthesis or flow chemistry approaches, which can enhance reaction efficiency and reduce environmental impact. These advanced techniques are increasingly employed in the preparation of complex heterocyclic compounds, including pyrazole derivatives with pharmaceutical potential.

Chemical Reactions and Mechanisms

The chemical behavior of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is influenced by its structural features, particularly the pyrazole core and its substituents, which dictate its reactivity patterns and interaction potential.

Reactivity Patterns

As a pyrazole derivative, 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can participate in various chemical transformations, including oxidation, reduction, and substitution reactions. The outcomes of these reactions are contingent upon the specific reagents and conditions employed. The presence of the amino group at position 4 provides a site for potential functionalization through reactions such as diazotization, acylation, or alkylation, expanding the chemical diversity accessible from this starting material.

Structure-Reactivity Relationships

The reactivity of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is significantly influenced by its electronic structure and steric considerations. The 3-methylphenyl group at position 1 contributes to the electron density distribution within the molecule, while the isopropyl group at position 5 introduces steric factors that can affect approach trajectories for reactive species.

The amino group at position 4 serves as an electron-donating substituent, increasing the electron density in the pyrazole ring and potentially enhancing reactions with electrophilic reagents. This structural arrangement creates specific reactivity patterns that differentiate this compound from other pyrazole derivatives with different substitution patterns .

Characterization Techniques

Comprehensive characterization of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is essential for confirming its structure, assessing its purity, and understanding its physicochemical properties. Various analytical techniques are employed for this purpose, each providing specific information about different aspects of the compound.

Spectroscopic Analysis

Spectroscopic methods form the cornerstone of structural characterization for complex organic compounds like 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and positions of key structural features such as the pyrazole ring, the 3-methylphenyl group, and the isopropyl substituent.

Mass spectrometry (MS) offers insights into the molecular weight and fragmentation patterns, which can be diagnostic for structural confirmation. Infrared spectroscopy (IR) identifies functional groups through characteristic absorption bands, such as those associated with N-H stretching of the amino group or the C=N bonds in the pyrazole ring.

| Technique | Information Obtained | Significance |

|---|---|---|

| NMR Spectroscopy | Structural confirmation, hydrogen and carbon environments | Verifies substitution patterns and confirms structural integrity |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirms molecular formula and provides structural insights |

| Infrared Spectroscopy | Functional group identification | Identifies key structural features like N-H and C=N bonds |

| HPLC/GC | Purity assessment, impurity profiling | Ensures quality and reliability for research applications |

| Elemental Analysis | Elemental composition verification | Confirms molecular formula accuracy |

| X-ray Crystallography | Three-dimensional structure | Provides definitive structural confirmation when applicable |

Pharmacological Activities of Pyrazole Derivatives

Anti-inflammatory Properties

Pyrazole derivatives have demonstrated significant anti-inflammatory activities through various mechanisms. The inflammation process is often mediated by arachidonic acid and its prostaglandin-like metabolites, with cyclooxygenase (COX) isozymes playing crucial roles in this pathway . Certain pyrazole compounds have shown the ability to inhibit these enzymes, thereby reducing inflammatory responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume